molecular formula C10H14N2O2 B13326490 ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate

ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13326490
M. Wt: 194.23 g/mol
InChI Key: ZILVRHWHWJEXJU-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent at reflux temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
  • 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • 3(5)-Aminopyrazoles

Uniqueness

Ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate is unique due to its cyclopropyl and methyl substituents, which confer specific steric and electronic properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in agriculture and medicine, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a unique cyclopropyl group and a carboxylate ester functional group, contributing to its biological properties. Its molecular formula is C9H11N3O2C_9H_{11}N_3O_2, with a molecular weight of approximately 181.20 g/mol. The structure allows for various chemical modifications that can enhance its efficacy in different applications.

1. Agricultural Applications

This compound has shown significant fungicidal and insecticidal properties:

  • Fungicidal Activity : It exhibits effectiveness against Erysiphe graminis, the pathogen responsible for powdery mildew, which affects various crops. The compound disrupts essential biological processes in the fungus, leading to its death.
  • Insecticidal Activity : The compound has demonstrated activity against Aphis fabae, an aphid species that infests plants. The mode of action likely involves interference with the insect's metabolic pathways, resulting in mortality.

2. Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

  • Anti-inflammatory Effects : Similar compounds within the pyrazole class have been reported to exhibit anti-inflammatory activities. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against a range of pathogens, including bacteria and fungi. This compound may share these properties, although specific studies are needed to confirm its efficacy against particular strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions in both pests and potential therapeutic targets in humans.
  • Receptor Interactions : The unique structure allows it to interact with various receptors, potentially modulating biological responses. Ongoing research is focused on elucidating these interactions to better understand the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To appreciate the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylateC9H11N3O2Different positioning of methyl and carboxyl groups
Ethyl 3-cyclopropyl-4-methylpyrazole-5-carboxylateC9H11N3O2Variation in ring structure affecting reactivity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateC8H8BrN2O2Contains a bromine substituent affecting biological activity

This table illustrates how variations in substituents and structural positioning can influence the biological activity of pyrazole derivatives.

Properties

IUPAC Name

ethyl 3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6(2)11-12-9(8)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVRHWHWJEXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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